4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile
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Overview
Description
4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the nitrogen atom and a nitrobenzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile typically involves the reaction of 4-methylpiperidine with 3-nitrobenzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 3-nitrobenzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, alcohols.
Major Products
Reduction: 4-(4-Methylpiperidin-1-yl)-3-aminobenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Oxidation: 4-(4-Carboxypiperidin-1-yl)-3-nitrobenzonitrile.
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Similar structure but with an aniline group instead of a nitrobenzonitrile moiety.
4-Methylpiperidine: The parent compound without the nitrobenzonitrile group.
3-Nitrobenzonitrile: Lacks the piperidine ring but contains the nitrobenzonitrile moiety.
Uniqueness
4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile is unique due to the combination of the piperidine ring and the nitrobenzonitrile group, which imparts specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-4-6-15(7-5-10)12-3-2-11(9-14)8-13(12)16(17)18/h2-3,8,10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNCANUHEBGIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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